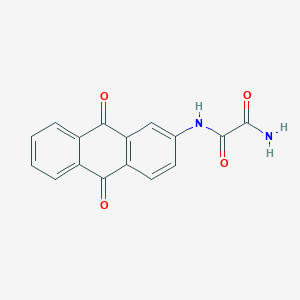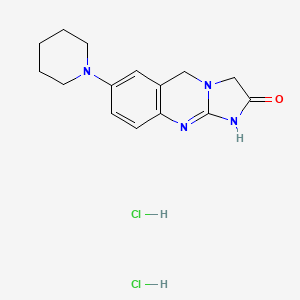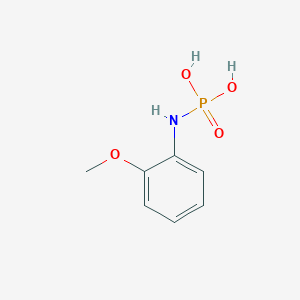
N-(2-Methoxyphenyl)phosphoramidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxyphenyl)phosphoramidic acid: is a phosphorus-containing organic compound It belongs to the class of phosphoramides, which are derivatives of phosphoric acid where one or more hydroxyl groups are replaced with amino or substituted amino groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)phosphoramidic acid typically involves the reaction of 2-methoxyaniline with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like toluene or dichloromethane . The process can be summarized as follows:
- 2-Methoxyaniline is reacted with phosphorus oxychloride.
- The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: N-(2-Methoxyphenyl)phosphoramidic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid derivatives.
Substitution Reactions: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation and Reduction: Specific reagents depend on the desired transformation but may include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield phosphoric acid derivatives, while substitution reactions could produce a variety of substituted phosphoramides.
科学的研究の応用
N-(2-Methoxyphenyl)phosphoramidic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-Methoxyphenyl)phosphoramidic acid involves its ability to donate phosphate groups in phosphorylation reactions. This property makes it useful in the synthesis of phosphorylated compounds. The molecular targets and pathways involved include enzymes that catalyze phosphorylation reactions, such as kinases .
類似化合物との比較
Phenyl phosphorodiamidate: Used in agriculture to enhance the effectiveness of urea-based fertilizers.
Hexamethylphosphoramide: A polar solvent used in various chemical reactions.
Uniqueness: N-(2-Methoxyphenyl)phosphoramidic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other phosphoramides and can lead to different chemical and biological properties.
特性
CAS番号 |
99644-92-5 |
|---|---|
分子式 |
C7H10NO4P |
分子量 |
203.13 g/mol |
IUPAC名 |
(2-methoxyanilino)phosphonic acid |
InChI |
InChI=1S/C7H10NO4P/c1-12-7-5-3-2-4-6(7)8-13(9,10)11/h2-5H,1H3,(H3,8,9,10,11) |
InChIキー |
XXNYJRIQMQMMKR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


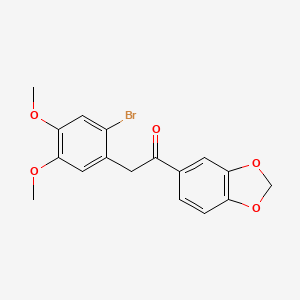
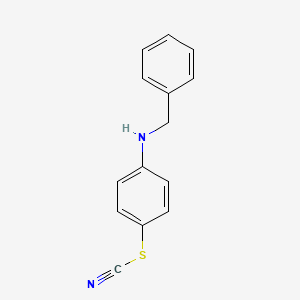
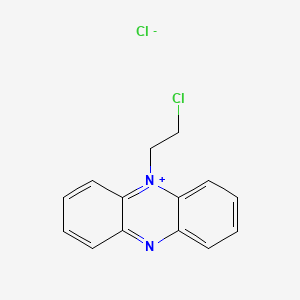
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
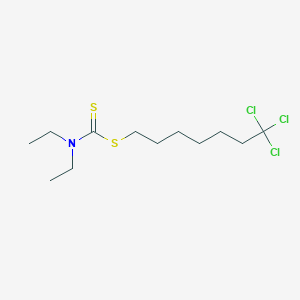

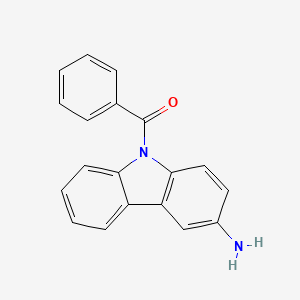
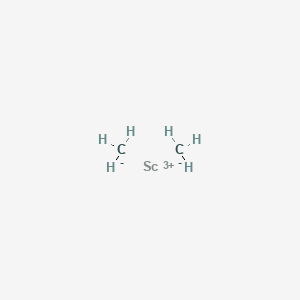
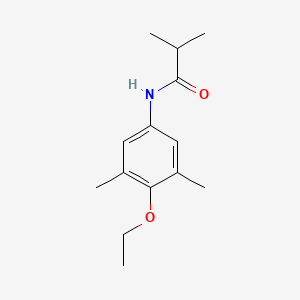
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)

